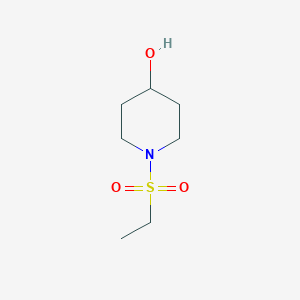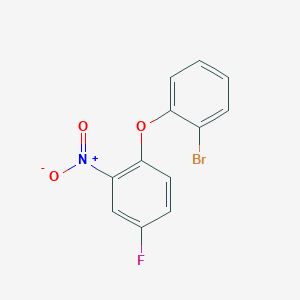
2-(3-Fluorophenyl)-6-methylquinoline-4-carboxylic acid
Übersicht
Beschreibung
“2-(3-Fluorophenyl)-6-methylquinoline-4-carboxylic acid” is a chemical compound. However, there is limited information available specifically for this compound. It’s important to note that compounds with similar structures, such as “2-Fluorophenylacetic acid” and “3-Fluorophenylacetic acid”, are known to be used as intermediates in organic synthesis12.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
Quinoline derivatives, including those similar to 2-(3-Fluorophenyl)-6-methylquinoline-4-carboxylic acid, are known for their applications as fluorophores in biochemistry and medicine. They are used for studying various biological systems due to their efficient fluorescent properties. Such compounds are also investigated for their potential as antioxidants and radioprotectors, highlighting their versatility in scientific research applications (Aleksanyan & Hambardzumyan, 2013).
Supramolecular Chemistry
The study of noncovalent weak interactions between quinoline bases and carboxylic acid derivatives has expanded understanding of molecular binding. This knowledge is crucial for designing new materials and understanding biological processes. Research on complexes formed between quinoline derivatives and various acids demonstrates the importance of hydrogen bonding and other noncovalent interactions in creating supramolecular architectures, which are fundamental in the development of molecular recognition systems, sensors, and self-assembling materials (Jin et al., 2012).
Material Science and Fluorescent Dipoles
Quinoline derivatives, through specific structural modifications, have been explored for their properties as fluorescent dipoles. These compounds, with cross-conjugated systems, exhibit unique fluorescent behaviors which are valuable in the development of new materials for optical and electronic applications. The synthesis and fluorescence spectroscopy of such compounds contribute to the expanding field of functional materials with potential uses in sensors, organic electronics, and photovoltaic devices (Smeyanov et al., 2017).
Antimicrobial and Antiviral Research
Quinoline derivatives are also recognized for their antimicrobial and antiviral activities. Studies on fluoroquinolone-based thiazolidinones derived from similar structural frameworks have shown promising results in combating bacterial infections. The synthesis and screening of these compounds for their antibacterial and antifungal properties are critical in the ongoing search for new and effective antimicrobial agents (Patel & Patel, 2010).
Zukünftige Richtungen
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more detailed and specific information.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(19-15)11-3-2-4-12(18)8-11/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYUEYVPXSOXFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-6-methylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B1437824.png)

![N-[2-(2-Methoxyethoxy)benzyl]aniline](/img/structure/B1437828.png)




![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1437835.png)



